molecular formula C10H8F3N B1451087 2-Methyl-5-(trifluoromethyl)phenylacetonitrile CAS No. 1000513-69-8

2-Methyl-5-(trifluoromethyl)phenylacetonitrile

Cat. No. B1451087
M. Wt: 199.17 g/mol
InChI Key: NRPRLJRWRDKPDB-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1000513-69-8 . It has a molecular weight of 199.18 . The compound is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is [2-methyl-5-(trifluoromethyl)phenyl]acetonitrile . The InChI code for this compound is 1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 .


Physical And Chemical Properties Analysis

2-Methyl-5-(trifluoromethyl)phenylacetonitrile is a liquid at room temperature .

Scientific Research Applications

Catalysis and Chemical Synthesis

2-Methyl-5-(trifluoromethyl)phenylacetonitrile is used in various catalytic and synthetic chemical processes. Molleti and Yadav (2017) describe the use of similar compounds in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen through a novel catalyst potassium promoted lanthanum-magnesium oxide, used for the selective mono-methylation of phenylacetonitrile (Molleti & Yadav, 2017). Tundo et al. (2002) have explored the high mono-C-methylation selectivity of arylacetic acid derivatives with dimethyl carbonate, which is significant in the context of chemical synthesis (Tundo, Selva, Perosa, & Memoli, 2002).

Polyazaheterocyclic Compounds

In the study of polyazaheterocyclic compounds, phenylacetonitrile, a related compound, has been used in the synthesis of complex heterocyclic structures. Tennant (1967) conducted research on the condensation of phenylacetonitrile with nitrophenyl azides, forming triazolo benzotriazine structures, which have applications in various chemical and pharmaceutical contexts (Tennant, 1967).

Novel Reaction Mechanisms

Exploration of new reaction mechanisms involving phenylacetonitrile derivatives is also a significant application. Stazi et al. (2010) reported an uncommon reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, a compound similar to 2-Methyl-5-(trifluoromethyl)phenylacetonitrile, shedding light on novel reaction pathways and mechanisms in organic chemistry (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).

Safety And Hazards

The compound has several hazard statements including H302+H332;H311;H315;H319, indicating that it is harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPRLJRWRDKPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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